Cas no 2229368-65-2 (1-(3-Bromo-4-methylthiophen-2-yl)-3,3-difluorocyclobutan-1-amine)

1-(3-Bromo-4-methylthiophen-2-yl)-3,3-difluorocyclobutan-1-amine is a specialized brominated thiophene derivative featuring a difluorocyclobutylamine moiety. This compound is of interest in pharmaceutical and agrochemical research due to its unique structural framework, which combines a halogenated heterocycle with a fluorinated cyclobutane ring. The presence of bromine enhances reactivity for further functionalization, while the difluorocyclobutyl group contributes to metabolic stability and potential bioactivity. Its well-defined stereochemistry and high purity make it suitable for use in medicinal chemistry, particularly in the development of small-molecule inhibitors or bioactive intermediates. The compound’s stability under standard storage conditions ensures reliable performance in synthetic applications.
1-(3-Bromo-4-methylthiophen-2-yl)-3,3-difluorocyclobutan-1-amine structure
2229368-65-2 structure
商品名:1-(3-Bromo-4-methylthiophen-2-yl)-3,3-difluorocyclobutan-1-amine
CAS番号:2229368-65-2
MF:C9H10BrF2NS
メガワット:282.148207187653
CID:5790205
PubChem ID:165646390

1-(3-Bromo-4-methylthiophen-2-yl)-3,3-difluorocyclobutan-1-amine 化学的及び物理的性質

名前と識別子

    • 1-(3-bromo-4-methylthiophen-2-yl)-3,3-difluorocyclobutan-1-amine
    • EN300-1955163
    • 2229368-65-2
    • 1-(3-Bromo-4-methylthiophen-2-yl)-3,3-difluorocyclobutan-1-amine
    • インチ: 1S/C9H10BrF2NS/c1-5-2-14-7(6(5)10)8(13)3-9(11,12)4-8/h2H,3-4,13H2,1H3
    • InChIKey: VKTPEJHSHCOZAJ-UHFFFAOYSA-N
    • ほほえんだ: BrC1C(C)=CSC=1C1(CC(C1)(F)F)N

計算された属性

  • せいみつぶんしりょう: 280.96854g/mol
  • どういたいしつりょう: 280.96854g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 241
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 54.3Ų

1-(3-Bromo-4-methylthiophen-2-yl)-3,3-difluorocyclobutan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1955163-5.0g
1-(3-bromo-4-methylthiophen-2-yl)-3,3-difluorocyclobutan-1-amine
2229368-65-2
5g
$7479.0 2023-06-02
Enamine
EN300-1955163-5g
1-(3-bromo-4-methylthiophen-2-yl)-3,3-difluorocyclobutan-1-amine
2229368-65-2
5g
$7479.0 2023-09-17
Enamine
EN300-1955163-1g
1-(3-bromo-4-methylthiophen-2-yl)-3,3-difluorocyclobutan-1-amine
2229368-65-2
1g
$2578.0 2023-09-17
Enamine
EN300-1955163-10g
1-(3-bromo-4-methylthiophen-2-yl)-3,3-difluorocyclobutan-1-amine
2229368-65-2
10g
$11090.0 2023-09-17
Enamine
EN300-1955163-0.05g
1-(3-bromo-4-methylthiophen-2-yl)-3,3-difluorocyclobutan-1-amine
2229368-65-2
0.05g
$2166.0 2023-09-17
Enamine
EN300-1955163-10.0g
1-(3-bromo-4-methylthiophen-2-yl)-3,3-difluorocyclobutan-1-amine
2229368-65-2
10g
$11090.0 2023-06-02
Enamine
EN300-1955163-0.25g
1-(3-bromo-4-methylthiophen-2-yl)-3,3-difluorocyclobutan-1-amine
2229368-65-2
0.25g
$2372.0 2023-09-17
Enamine
EN300-1955163-0.5g
1-(3-bromo-4-methylthiophen-2-yl)-3,3-difluorocyclobutan-1-amine
2229368-65-2
0.5g
$2475.0 2023-09-17
Enamine
EN300-1955163-1.0g
1-(3-bromo-4-methylthiophen-2-yl)-3,3-difluorocyclobutan-1-amine
2229368-65-2
1g
$2578.0 2023-06-02
Enamine
EN300-1955163-2.5g
1-(3-bromo-4-methylthiophen-2-yl)-3,3-difluorocyclobutan-1-amine
2229368-65-2
2.5g
$5055.0 2023-09-17

1-(3-Bromo-4-methylthiophen-2-yl)-3,3-difluorocyclobutan-1-amine 関連文献

1-(3-Bromo-4-methylthiophen-2-yl)-3,3-difluorocyclobutan-1-amineに関する追加情報

1-(3-Bromo-4-methylthiophen-2-yl)-3,3-difluorocyclobutan-1-amine: A Comprehensive Overview

The compound CAS No 2229368-65-2, also known as 1-(3-Bromo-4-methylthiophen-2-yl)-3,3-difluorocyclobutan-1-amine, is a highly specialized organic compound with a complex structure and diverse potential applications. This molecule has garnered significant attention in the fields of medicinal chemistry, materials science, and chemical synthesis due to its unique properties and structural features. In this article, we will delve into the structural characteristics, synthesis methods, applications, and recent research findings related to this compound.

The molecular structure of 1-(3-Bromo-4-methylthiophen-2-yl)-3,3-difluorocyclobutan-1-amine is composed of a cyclobutane ring substituted with a bromo group at position 3 and two fluorine atoms at position 1. The thiophene ring attached to the cyclobutane is further substituted with a methyl group at position 4. This combination of functional groups imparts unique electronic and steric properties to the molecule, making it an attractive candidate for various chemical transformations and applications.

Recent studies have highlighted the potential of this compound in the development of novel pharmaceutical agents. Researchers have explored its role as a precursor in the synthesis of bioactive molecules, particularly in the context of drug discovery programs targeting specific biological pathways. The presence of the bromine atom and fluorine atoms in the molecule provides opportunities for further functionalization, enabling chemists to design molecules with enhanced bioavailability and selectivity.

In terms of synthesis, several methods have been reported for the preparation of 1-(3-Bromo-4-methylthiophen-2-yl)-3,3-difluorocyclobutan-1-amine. These methods typically involve multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. For instance, one approach involves the coupling of a bromothiophene derivative with a fluorinated cyclobutane amine using palladium-catalyzed cross-coupling reactions. The use of advanced catalytic systems has significantly improved the efficiency and scalability of these reactions.

The application of this compound extends beyond pharmaceuticals. Its unique electronic properties make it a promising candidate for use in electronic materials and optoelectronic devices. Recent research has focused on its potential as a building block for constructing advanced materials with tailored electronic properties. For example, studies have demonstrated that derivatives of this compound can be incorporated into organic semiconductors to enhance their charge transport characteristics.

In addition to its synthetic applications, this compound has also been studied for its environmental fate and toxicity profiles. Understanding its behavior in different environmental conditions is crucial for ensuring safe handling and disposal practices. Recent toxicological studies have provided insights into its potential risks to aquatic organisms and human health, paving the way for regulatory considerations.

The continued exploration of CAS No 2229368-65-2 is expected to yield further breakthroughs in various scientific domains. Its versatile structure and reactivity make it an invaluable tool for chemists seeking to design innovative solutions to complex problems. As research progresses, new applications and discoveries related to this compound are likely to emerge, solidifying its position as an important molecule in modern chemistry.

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